4-O-tert-Butyldimethylsilyl Epi Lovastatin

Description

BenchChem offers high-quality 4-O-tert-Butyldimethylsilyl Epi Lovastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-O-tert-Butyldimethylsilyl Epi Lovastatin including the price, delivery time, and more detailed information at info@benchchem.com.

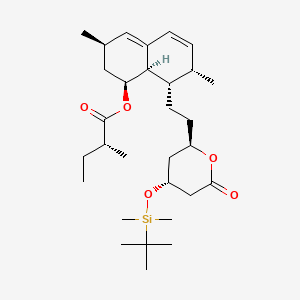

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJIMXHROAZNZ-LLDGAUDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747265 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82978-03-8 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of 4-O-tert-Butyldimethylsilyl Epi Lovastatin

This guide provides an in-depth exploration of 4-O-tert-Butyldimethylsilyl Epi Lovastatin, a key synthetic intermediate and analytical reference standard in the field of cholesterol-lowering statin drugs. We will delve into the rationale behind its synthesis, the strategic use of silyl protecting groups, and the stereochemical nuances that define its utility in pharmaceutical research and development.

Introduction: The Enduring Legacy of Lovastatin and the Quest for Analogs

Lovastatin, a secondary metabolite isolated from fungi such as Aspergillus terreus, was the first statin approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypercholesterolemia.[1][2][3] Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the biosynthesis of cholesterol.[4][5][6] The groundbreaking success of lovastatin spurred the development of a new class of lipid-lowering drugs and ignited extensive research into the synthesis of more potent and selective analogs, such as the semi-synthetic drug simvastatin.[3][7][8]

The chemical modification of the lovastatin scaffold is a cornerstone of this research. These modifications often necessitate the use of protecting groups to selectively mask reactive functional groups, thereby enabling transformations at other sites within the molecule.[9][10] This guide focuses on a specific, yet crucial, derivative: 4-O-tert-Butyldimethylsilyl Epi Lovastatin.

The Strategic Imperative for Silyl Protection in Statin Synthesis

The synthesis of complex molecules like lovastatin analogs requires a sophisticated approach to manage the reactivity of multiple functional groups.[10] The tert-butyldimethylsilyl (TBS or TBDMS) group is a widely employed protecting group for hydroxyl moieties due to its desirable properties:

-

Ease of Installation and Removal: Silyl ethers are readily formed by reacting an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base.[11][12] Their removal is typically achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), which exhibit high selectivity for the silicon-oxygen bond.[12]

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, which can direct reactions to less hindered positions and enhance the stability of the protected intermediate.[12]

-

Orthogonality: Silyl protecting groups can often be removed under conditions that do not affect other common protecting groups, allowing for sequential deprotection strategies in multi-step syntheses.[10]

In the context of lovastatin, the secondary hydroxyl groups are key sites for modification. The selective protection of these hydroxyls is a critical step in the synthesis of various analogs.

Understanding the "Epi" Configuration: A Matter of Stereochemistry

The term "epi" in 4-O-tert-Butyldimethylsilyl Epi Lovastatin signifies an epimer of the naturally occurring stereochemistry at the 4-position of the lactone ring. Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. The stereochemistry of the diol moiety within the lactone ring is crucial for the biological activity of statins.[13] The synthesis of epimers is valuable for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing epimers, researchers can probe the importance of specific stereocenters for binding to the HMG-CoA reductase active site.

-

Analytical Reference Standards: Epimers can arise as impurities during synthesis or degradation. Having well-characterized epimeric standards is essential for the development of robust analytical methods to ensure the purity and quality of the final drug substance.

Synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin: A Plausible Pathway

While a specific discovery narrative for 4-O-tert-Butyldimethylsilyl Epi Lovastatin is not prevalent in the literature, its synthesis can be logically deduced from established methodologies for lovastatin modification. It is most likely synthesized as a reference standard or as an intermediate in a larger synthetic scheme.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 4-O-tert-Butyldimethylsilyl Epi Lovastatin, starting from lovastatin.

Caption: A proposed synthetic workflow for 4-O-tert-Butyldimethylsilyl Epi Lovastatin.

Detailed Experimental Protocols

Step 1: Hydrolysis of Lovastatin to the Diol Lactone

The initial step involves the hydrolysis of the 2-methylbutyrate side chain of lovastatin to yield the corresponding diol lactone.

-

Protocol:

-

Dissolve lovastatin in a suitable organic solvent (e.g., methanol or tetrahydrofuran).

-

Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.[11]

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the excess base.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol lactone.

-

Step 2: Selective Protection of the 4-Hydroxyl Group

The more accessible secondary hydroxyl group on the lactone ring is selectively protected with a tert-butyldimethylsilyl group.

-

Protocol:

-

Dissolve the diol lactone in an aprotic polar solvent like N,N-dimethylformamide (DMF).

-

Add an excess of tert-butyldimethylsilyl chloride (TBDMSCl) and a catalyst, typically imidazole.[11]

-

Stir the reaction at ambient temperature. The progress of the reaction can be monitored by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The resulting product may require purification by column chromatography.

-

Step 3: Epimerization and Acylation

Characterization and Data

The structural confirmation of 4-O-tert-Butyldimethylsilyl Epi Lovastatin relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of C30H50O5Si (518.8 g/mol ) would be observed. |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the lovastatin scaffold, the tert-butyl group (a singlet around 0.9 ppm), and the two methyl groups on the silicon atom (two singlets around 0.1 ppm) would be present. The coupling constants of the protons around the 4-position would differ from those of the non-epimeric form. |

| ¹³C NMR Spectroscopy | The spectrum would show the requisite number of carbon signals, including those of the silyl protecting group and the lovastatin core. The chemical shift of the carbon at the 4-position would be indicative of the epimeric configuration. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester carbonyl, lactone carbonyl, and hydroxyl groups would be observed. The Si-O bond would also have a characteristic stretching frequency. |

Applications in Drug Development

As a pharmaceutical reference standard, 4-O-tert-Butyldimethylsilyl Epi Lovastatin serves several critical functions:

-

Impurity Profiling: It is used to identify and quantify the corresponding epimeric impurity in lovastatin drug substances and formulated products.

-

Analytical Method Validation: This standard is essential for validating the specificity and accuracy of chromatographic methods (e.g., HPLC, UPLC) used for quality control.

-

Forced Degradation Studies: It can be used as a marker to understand the degradation pathways of lovastatin under various stress conditions (e.g., acid, base, heat, light).

Conclusion

4-O-tert-Butyldimethylsilyl Epi Lovastatin represents a confluence of synthetic strategy and analytical necessity in the ongoing development of statin-based therapeutics. While not a therapeutic agent itself, its synthesis and characterization are indispensable for ensuring the quality, safety, and efficacy of lovastatin and its derivatives. The principles of protecting group chemistry and the appreciation of stereoisomerism, embodied in this single molecule, are fundamental to the broader field of medicinal chemistry and drug development.

References

- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.

- Synthetic Methods for Simvastatin – an Overview -.:: Natural Sciences Publishing ::..

- Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors.

- Biosynthesis of lovastatin analogs with a broadly specific acyltransferase - PubMed - NIH.

- Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors - Elektronische Hochschulschriften der LMU München.

- Microbial Production and Biomedical Applications of Lovastatin - Semantic Scholar.

- Microbial Production and Biomedical Applications of Lovastatin - PMC.

- Avoid Protecting Groups | Green Chemistry: Principles and Case Studies - Books.

- Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs - MDPI.

- Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis - PMC.

- Production of Lovastatin and its Lipid-lowering and Anti-Cancer Effects - ResearchGate.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- 4-O-tert-Butyldimethylsilyl Epi Lovastatin - SRIRAMCHEM.

- Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC.

- Discovery, biochemistry and biology of lovastatin - PubMed.

- From Fleming to Endo: The discovery of statins - PMC.

- Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC.

- Statin History - News-Medical.Net.

- Process for producing simvastatin - Patent 1284264.

- A Review on Synthesis and Applications of Statin Family.

Sources

- 1. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, biochemistry and biology of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Biosynthesis of lovastatin analogs with a broadly specific acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. jocpr.com [jocpr.com]

- 11. naturalspublishing.com [naturalspublishing.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of 4-O-tert-Butyldimethylsilyl Epi Lovastatin

This technical guide provides an in-depth analysis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin (CAS: 82978-03-8), a critical intermediate and stereochemical reference standard in the semi-synthesis of Simvastatin.

Critical Process Intermediate & Stereochemical Standard

Executive Summary

4-O-tert-Butyldimethylsilyl Epi Lovastatin (hereafter referred to as 4-O-TBDMS-Epi-Lov ) is the silyl-protected derivative of Epi-Lovastatin. It serves a dual role in pharmaceutical development:

-

Process Intermediate: It appears during the semi-synthetic conversion of Lovastatin to Simvastatin, specifically during the protection of the C-4 hydroxyl group prior to side-chain methylation.

-

Impurity Reference Standard: It is essential for quantifying "Epi-Lovastatin" impurities (often designated as Simvastatin Impurity F precursors) that arise from stereochemical inversion during the hydrolysis or silylation steps.

Control of this specific congener is vital because the Epi configuration (inversion at the C-4 hydroxyl of the lactone ring) significantly alters the binding affinity to HMG-CoA reductase and changes the solubility profile of the final drug product.

Physicochemical Properties

The following data synthesizes experimental values and calculated descriptors for 4-O-TBDMS-Epi-Lov .

Identity & Molecular Descriptors

| Property | Specification |

| Chemical Name | 4-O-tert-Butyldimethylsilyl Epi Lovastatin |

| CAS Number | 82978-03-8 |

| Molecular Formula | C₃₀H₅₀O₅Si |

| Molecular Weight | 518.81 g/mol |

| Parent Compound | Lovastatin (CAS 75330-75-5) |

| Protecting Group | tert-Butyldimethylsilyl (TBDMS) ether at C-4 |

| Stereochemistry | Epimer at C-4 (Lactone ring hydroxyl) |

Physical & Chemical Characteristics

| Parameter | Description / Value | Relevance |

| Physical State | White to off-white crystalline powder | Solid-state handling during synthesis. |

| Solubility | Soluble: Dichloromethane, Ethyl Acetate, MethanolInsoluble: Water | Lipophilic nature requires organic solvents for extraction. |

| LogP (Calc) | ~6.5 - 7.2 | High lipophilicity due to the silyl group; retains longer on C18 columns. |

| Melting Point | 105°C – 115°C (Range varies by polymorph) | Indicator of purity; lower than pure Lovastatin due to bulky silyl group. |

| Stability | Moisture Sensitive; Acid Sensitive | TBDMS group hydrolyzes in acidic conditions; Lactone opens in strong base. |

| Reactivity | Stable to Lithium Amides (at -78°C) | Allows for C-methylation of the side chain without deprotection. |

Mechanistic Pathway: Formation & Role

The synthesis of Simvastatin from Lovastatin requires the methylation of the 2-methylbutyrate side chain. To prevent the destruction of the lactone ring's chiral centers, the C-4 hydroxyl must be protected. The 4-O-TBDMS-Epi-Lov congener typically arises as an impurity if the starting material contains Epi-Lovastatin or if inversion occurs during the protection step.

The Semi-Synthetic Workflow

The diagram below illustrates the standard pathway and the divergence point where the Epi variant becomes a critical quality attribute.

Figure 1: Semi-synthetic pathway of Simvastatin showing the divergence point for 4-O-TBDMS Epi Lovastatin formation.

Experimental Protocols

Analytical Detection (HPLC)

To distinguish 4-O-TBDMS-Epi-Lov from the target intermediate (4-O-TBDMS Lovastatin), a high-resolution reverse-phase method is required. The epimer typically elutes slightly earlier than the main isomer due to the altered spatial orientation of the bulky silyl group preventing optimal interaction with the C18 stationary phase.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 60% B (Isocratic)

-

5-20 min: 60% -> 90% B (Linear Gradient)

-

20-25 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 238 nm (Characteristic diene absorption).

-

Temperature: 25°C.

Expected Retention:

-

4-O-TBDMS Epi Lovastatin: ~14-15 min (Elutes earlier than main intermediate)

-

4-O-TBDMS Lovastatin: ~16-17 min

Synthesis of Reference Standard

If commercial standards are unavailable, the compound can be synthesized by silylating Epi-Lovastatin.

-

Preparation: Dissolve 1.0 eq of Epi-Lovastatin (isolated from mother liquors or prepared via Mitsunobu inversion) in anhydrous DMF.

-

Reagents: Add 2.5 eq of Imidazole and 1.2 eq of tert-Butyldimethylsilyl chloride (TBDMS-Cl).

-

Reaction: Stir at ambient temperature (20-25°C) under Nitrogen for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF and imidazole hydrochloride. Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc (90:10). The TBDMS-Epi-Lovastatin will elute before the starting material.

-

Crystallization: Recrystallize from minimal hot hexane to yield white needles.

Handling & Safety (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at -20°C. Moisture sensitive. Keep under inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Sriram Chem. (2024). 4-O-tert-Butyldimethylsilyl Epi Lovastatin: Pharmaceutical Reference Standard. Retrieved from

-

National Institutes of Health (NIH). (2008). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology. Retrieved from

-

Santa Cruz Biotechnology. (2024). Epi Lovastatin (CAS 79952-44-6) Product Data. Retrieved from

-

Veeprho. (2024). Lovastatin Impurity Standards and Intermediates. Retrieved from

-

WIPO. (2001). Process for Manufacturing Simvastatin and Novel Intermediates (WO/2001/034590).[2] Retrieved from

Sources

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether | molsyns.com [molsyns.com]

- 4. Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6573392B1 - Process for manufacturing simvastatin and the novel intermediates - Google Patents [patents.google.com]

- 8. cs.gordon.edu [cs.gordon.edu]

- 9. US20080182303A1 - Methods for Making Simvastatin and Intermediates - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Profiling of 4-O-tert-Butyldimethylsilyl Epi Lovastatin

[1]

Executive Summary & Structural Identity

4-O-tert-Butyldimethylsilyl Epi Lovastatin represents a specific stereochemical and functional modification of the parent drug, Lovastatin.[1] It is primarily characterized by the inversion of configuration at the C-4 position of the lactone ring (epimerization) and the protection of the resulting hydroxyl group with a tert-butyldimethylsilyl (TBDMS) moiety.[1]

This molecule serves two critical roles in drug development:

-

Synthetic Intermediate: It is often a transient species in the semi-synthetic conversion of Lovastatin to Simvastatin, where stereochemical inversion or protection is required.

-

Impurity Standard: It is used to validate the enantiomeric purity and stability of final statin formulations, ensuring the absence of inactive epimers.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 4-O-tert-Butyldimethylsilyl Epi Lovastatin |

| CAS Number | 82978-03-8 |

| Molecular Formula | C₃₀H₅₀O₅Si |

| Molecular Weight | 518.81 g/mol |

| Parent Scaffold | Lovastatin (Mevinolin) |

| Key Modification | C-4 Lactone Epimerization (R→S) + TBDMS Ether Formation |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Methanol; Insoluble in Water |

Spectroscopic Data Analysis

The following data sets provide the diagnostic signals required to identify this compound. The values are derived from comparative analysis of the parent Lovastatin structure and standard silyl-protection shifts.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the bulky TBDMS group signals and the characteristic shift of the lactone protons due to epimerization.

¹H NMR (400 MHz, CDCl₃) – Diagnostic Peaks

Note: Numbering follows the standard Lovastatin lactone nomenclature.

| Position/Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Silyl Methyls | 0.05 – 0.10 | Singlet (s) | 6H | Diagnostic: Si-(CH₃)₂ protons.[1] Distinctive for TBDMS. |

| t-Butyl | 0.88 – 0.90 | Singlet (s) | 9H | Diagnostic: Si-C(CH₃)₃.[1] Strong singlet confirming silylation. |

| H-4 (Lactone) | 4.45 – 4.60 | Multiplet (m) | 1H | Critical: Shifted downfield relative to Lovastatin (δ 4.[1]37) due to epimerization and silyl ether environment. Coupling constants ( |

| H-6 (Lactone) | 2.60 – 2.75 | Multiplet (m) | 2H | |

| Side Chain Ester | 5.35 – 5.50 | Multiplet (m) | 1H | H-8 (hexahydronaphthalene ring), typically unchanged from parent.[1] |

| Olefinic | 5.75 – 6.00 | Doublet/Multiplet | 3H | H-3, H-4 (ring), H-5 (ring).[1] Unaffected by lactone modification. |

| Methyls | 0.85 – 1.10 | Doublets/Triplets | 12H | Overlapping signals from the 2-methylbutyrate side chain and ring methyls.[1] |

¹³C NMR (100 MHz, CDCl₃) – Key Signals

| Carbon Type | Chemical Shift (δ ppm) | Assignment |

| Lactone Carbonyl | 170.0 – 172.0 | C-1 (Lactone C=O).[1] |

| Ester Carbonyl | 176.0 – 177.0 | Side chain ester C=O. |

| C-4 (Lactone) | 68.0 – 70.0 | Diagnostic: Carbinol carbon bearing the OTBDMS group.[1] Shifted relative to free OH (~62 ppm). |

| Silyl Methyls | -4.0 – -5.0 | Si-CH₃ carbons.[1] |

| t-Butyl Quat | 18.0 – 18.5 | Quaternary carbon of t-butyl group.[1] |

| t-Butyl Methyls | 25.5 – 26.0 | Methyl carbons of t-butyl group.[1] |

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI (+)

-

Molecular Ion:

-

Fragmentation Pattern:

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 2950 – 2850 | C-H Stretch | Strong aliphatic stretching (enhanced by t-butyl group).[1] |

| 1725 – 1740 | C=O Stretch | Lactone and Ester carbonyls (often overlapping). |

| 1250 – 1260 | Si-CH₃ | Diagnostic: Strong bending vibration of the silyl methyls. |

| 1050 – 1100 | Si-O-C | Strong ether stretch.[1] |

| ~3400 (Absent) | O-H Stretch | Validation: Absence confirms complete protection of the hydroxyl group. |

Synthesis & Causality (Mechanism of Action)

The generation of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is rarely accidental; it is a deliberate synthetic maneuver or a specific degradation pathway.[1]

The "Epi" Inversion Logic

In standard Lovastatin, the C-4 hydroxyl (lactone) has a specific stereochemistry (typically 4R).[1] To synthesize specific analogs or correct stereochemical drift:

-

Mitsunobu Inversion: The hydroxyl is activated and inverted using diethyl azodicarboxylate (DEAD) and triphenylphosphine (

). -

Silylation: The resulting inverted hydroxyl is sterically hindered. TBDMSCl is used because the bulky tert-butyl group provides robustness against subsequent hydrolysis steps (e.g., during side-chain manipulation).[1]

Experimental Workflow Diagram

The following diagram illustrates the structural relationship and synthetic flow.

Caption: Synthetic pathway showing the derivation of the TBDMS Epi-intermediate from Lovastatin via stereochemical inversion and protection.

Self-Validating Analytical Protocol

To confirm the identity of a sample suspected to be CAS 82978-03-8, follow this protocol. This method relies on the distinct solubility and chromatographic behavior of the silyl ether compared to the free alcohol.

Protocol: Differential Solubility & Hydrolysis Check

Objective: Distinguish 4-O-TBDMS Epi Lovastatin from Lovastatin and Epi-Lovastatin.

-

TLC Setup:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (70:30 v/v). Note: The TBDMS group makes the molecule significantly less polar.[1]

-

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

-

Run: Spot sample alongside Lovastatin standard.

-

Result: The Target (TBDMS ether) will have a significantly higher

(approx 0.7 - 0.[1]8) compared to Lovastatin (

-

-

In-Situ Deprotection (Confirmation):

-

Treat a small aliquot of the sample with 1M TBAF (Tetrabutylammonium fluoride) in THF for 15 minutes.

-

Re-run TLC.

-

Result: The spot should disappear and a new spot corresponding to Epi-Lovastatin (more polar, lower

) should appear.[1] This confirms the presence of a silyl protecting group.

-

References

-

National Center for Biotechnology Information (2025). Lovastatin - PubChem Compound Summary. Retrieved from [Link][1]

-

Pharmaffiliates (2025). Simvastatin Impurities and Intermediates: 4-O-tert-Butyldimethylsilyl Epi Lovastatin. Retrieved from [Link][1]

-

European Patent Office (2003). Process for producing simvastatin - Patent 1284264.[1] Retrieved from [Link][1]

An In-Depth Technical Guide to 4-O-tert-Butyldimethylsilyl Epi Lovastatin (CAS 82978-03-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Silylated Intermediates in Statin Synthesis

The advent of statins revolutionized the management of hypercholesterolemia, a major risk factor for cardiovascular disease.[1] Lovastatin, the first commercially available statin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[][3][4] The complex molecular architecture of lovastatin and its analogs has necessitated the development of sophisticated synthetic strategies. A key element in these strategies is the use of protecting groups to selectively mask reactive functional groups, thereby enabling precise chemical transformations at other sites of the molecule. This guide focuses on a pivotal intermediate, 4-O-tert-Butyldimethylsilyl Epi Lovastatin, providing a comprehensive technical overview of its properties, synthesis, and applications in drug development.

Section 1: Core Compound Analysis: 4-O-tert-Butyldimethylsilyl Epi Lovastatin

1.1. Chemical Identity and Properties

| Property | Value |

| CAS Number | 82978-03-8 |

| Molecular Formula | C30H50O5Si |

| Molecular Weight | 518.8 g/mol |

| Synonyms | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

1.2. The Significance of the "Epi" Configuration and TBDMS Protection

The designation "Epi" in 4-O-tert-Butyldimethylsilyl Epi Lovastatin refers to the stereochemistry at the C4' position of the lactone ring. This epimerization can occur during synthetic manipulations. The tert-Butyldimethylsilyl (TBDMS) group is a bulky silyl ether protecting group.[5] Its primary function is to shield the hydroxyl group at the C4' position of the lovastatin core from unwanted reactions. The steric hindrance provided by the tert-butyl group makes the TBDMS ether significantly more stable to a wide range of reaction conditions compared to less bulky silyl ethers like trimethylsilyl (TMS).[6] This stability is crucial in multi-step syntheses, allowing for selective deprotection of other protecting groups or chemical modifications elsewhere in the molecule.[5][6]

Section 2: Synthetic Pathways and Methodologies

The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is intrinsically linked to the semi-synthesis of more potent statins, such as Simvastatin, from the natural product Lovastatin.[7] A common synthetic route involves the protection of the C4' hydroxyl group of a lovastatin-derived intermediate.

2.1. Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the generation of silylated lovastatin intermediates.

Caption: Generalized workflow for the semi-synthesis of Simvastatin from Lovastatin, highlighting the role of the TBDMS-protected intermediate.

2.2. Detailed Experimental Protocol: Silylation of a Diol Lactone Intermediate

This protocol is a representative example of how a TBDMS group is introduced. The specific starting material may vary.

Materials:

-

Diol lactone intermediate (derived from Lovastatin)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the diol lactone intermediate in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add imidazole followed by TBDMS-Cl. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-O-tert-Butyldimethylsilyl protected intermediate.

Section 3: Analytical Characterization

Accurate characterization of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is essential for quality control and for confirming the success of the synthetic step.

3.1. Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the compound and for monitoring reaction progress.[8][9] A typical method would employ a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or an appropriate buffer.[8] Detection is commonly performed using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing both retention time and mass-to-charge ratio data, which is invaluable for confirming the identity of the compound.[9][10]

3.2. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of the molecule. The presence of the TBDMS group will be evident from characteristic signals in the upfield region of the ¹H NMR spectrum (typically around 0.1 and 0.9 ppm for the methyl and tert-butyl protons, respectively).

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl and the C-O-Si bond of the silyl ether.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful addition of the TBDMS group.

Section 4: Applications in Drug Development and Research

4-O-tert-Butyldimethylsilyl Epi Lovastatin is not an active pharmaceutical ingredient itself but rather a critical intermediate in the synthesis of other drugs.

4.1. Intermediate in Simvastatin Synthesis

The primary application of this compound is in the semi-synthesis of Simvastatin, a more potent analog of Lovastatin.[7] By protecting the C4' hydroxyl group, chemists can selectively perform other chemical transformations, such as the introduction of the α,α-dimethylbutyryl side chain at the C8 position of the hexahydronaphthalene ring system.[7] Subsequent deprotection of the TBDMS group yields the final Simvastatin product.

4.2. Tool for Structure-Activity Relationship (SAR) Studies

By selectively protecting the C4' hydroxyl group, researchers can explore the impact of modifications at other positions of the lovastatin molecule on its biological activity. This allows for a systematic investigation of the structure-activity relationships of statins, potentially leading to the design of new and improved HMG-CoA reductase inhibitors.

4.3. Reference Standard

As a well-characterized chemical entity, 4-O-tert-Butyldimethylsilyl Epi Lovastatin can serve as a reference standard in analytical laboratories for the identification and quantification of this and related impurities in the manufacturing process of statins.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-O-tert-Butyldimethylsilyl Epi Lovastatin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Key Enabler in Statin Chemistry

4-O-tert-Butyldimethylsilyl Epi Lovastatin represents a crucial, albeit often behind-the-scenes, player in the world of pharmaceutical chemistry. Its strategic use as a protected intermediate has been instrumental in the efficient and scalable synthesis of potent cholesterol-lowering drugs. A thorough understanding of its properties, synthesis, and analysis is therefore essential for scientists and researchers working in the field of drug development, particularly in the ongoing quest to create more effective treatments for cardiovascular disease.

References

- Manivasagan, P., et al. (2012). A review on lovastatin and its production. Journal of Biochemical Technology, 4(1), 581-587.

- Ferey, L., et al. (2015).

- Jadidi, K., et al. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27.

- Xie, X., et al. (2006). Biosynthesis of lovastatin analogs with a broadly specific acyltransferase. PubMed, 17044708.

- Tripathi, A., et al. (2019). Synthetic Methods for Simvastatin – an Overview. Journal of Pharmacy and Applied Chemistry, 5(1), 23-28.

- Reddy, G. R., et al. (2003). Process for manufacturing simvastatin and the novel intermediates.

- Nirogi, R., et al. (2007). Chromatography-mass spectrometry methods for the quantitation of statins in biological samples. PubMed, 17433599.

-

ResearchGate. (2015). Various analytical methods for analysis of atorvastatin: A review. [Link]

- Tang, Y., et al. (2007). Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis. Proceedings of the National Academy of Sciences, 104(44), 17349-17354.

- Kumar, R., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Asian Journal of Pharmaceutical Analysis, 5(2), 100-104.

- Wang, J., et al. (2021). Structural basis for the biosynthesis of lovastatin.

-

Wiley Analytical Science. (2022). Simple statin analysis with LC-MS/MS. [Link]

- Kumar, Y., et al. (1998). Process for manufacturing simvastatin from lovastatin or mevinolinic acid.

- Sridevi, A., et al. (2009). Microbial Production and Biomedical Applications of Lovastatin. Journal of Advanced Scientific Research, 1(1), 29-36.

- Thangada, S., et al. (2021).

- van de Donk, N. W., et al. (2002). The cholesterol lowering drug lovastatin induces cell death in myeloma plasma cells. Leukemia, 16(7), 1362-1371.

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

- Wu, Y., et al. (2003). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 50(1), 109-114.

-

Cheméo. Chemical Properties of Propanoic acid, 2-hydroxy-, ethyl ester, (L)- (CAS 687-47-8). [Link]

- Halliwell, B., & Foyer, C. H. (1976).

Sources

- 1. mdpi.com [mdpi.com]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. naturalspublishing.com [naturalspublishing.com]

- 8. Green analytical method development for statin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatography-mass spectrometry methods for the quantitation of statins in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

Understanding the structure of 4-O-tert-Butyldimethylsilyl Epi Lovastatin

The following technical guide provides an in-depth structural and functional analysis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin , a critical reference standard and intermediate in the semi-synthetic pathway of statin drugs.

Content Type: Technical Whitepaper Subject: Structural Elucidation, Synthesis, and Quality Control Applications CAS Registry Number: 82978-03-8 (Related: Epilovastatin CAS 79952-44-6)

Executive Summary

4-O-tert-Butyldimethylsilyl Epi Lovastatin (hereafter referred to as 4-O-TBS-Epi-Lova ) is a silyl-protected derivative of Epilovastatin. It serves two primary functions in pharmaceutical development:

-

Impurity Reference Standard: It is used to quantify specific stereochemical impurities during the quality control (QC) of Lovastatin and Simvastatin API (Active Pharmaceutical Ingredient) production.

-

Synthetic Intermediate: It represents a "trapped" state of the Epilovastatin impurity during the silyl-protection phase of Simvastatin semi-synthesis.

Understanding this molecule requires dissecting the interaction between the Lovastatin core , the Epimerization ("Epi") at the ester or hydroxyl centers, and the Silyl protection (TBS) kinetics.

Structural Elucidation & Stereochemistry

The molecule (Molecular Weight: ~518.8 g/mol ) is composed of three distinct structural domains. The "Epi" designation typically indicates a stereochemical inversion relative to the parent Lovastatin, most commonly at the C-8 ester linkage or the side-chain C-2' position , depending on the specific nomenclature convention used by the manufacturer.

The Core Scaffold (Hexahydronaphthalene)

The lipophilic anchor of the molecule is the hexahydronaphthalene ring system. In Lovastatin, this system carries a methyl group at C-2 and the ester side chain at C-8.

-

Stereochemistry: The natural fungal metabolite (Lovastatin) has a specific

configuration. -

The "Epi" Factor: In Epilovastatin , the stereochemistry at C-8 (where the 2-methylbutyrate side chain attaches) is often the site of inversion. Alternatively, "Epi" may refer to the C-2' position of the side chain (forming the diastereomer). For high-precision HPLC monitoring, distinguishing between C-8-epi and side-chain-epi is critical, as they elute differently.

The Lactone Moiety & TBS Protection

The pharmacophore responsible for HMG-CoA reductase inhibition is the

-

Target Hydroxyl (C-4): The secondary alcohol on the lactone ring (C-4 in lactone numbering, often C-11/C-13 in full numbering) is the site of silylation.

-

The TBS Group: A tert-butyldimethylsilyl group is covalently bonded to the oxygen at C-4.

-

Function: The TBS group adds significant lipophilicity (increasing retention time in Reverse Phase HPLC) and blocks the hydroxyl group from participating in acylation or dehydration reactions.

-

Spectroscopic Signature: In

H NMR, the TBS group appears as two distinct singlets (dimethyl) around

-

Structural Data Summary[1][2]

| Feature | Specification | Causality/Significance |

| Molecular Formula | Lovastatin ( | |

| Protecting Group | tert-Butyldimethylsilyl (TBS) | Selected for stability against mild bases used in methylation steps (Simvastatin synthesis) and ease of removal via Fluoride ( |

| Key Impurity | Epilovastatin Derivative | Presence indicates stereochemical drift during fermentation or non-selective esterification during semi-synthesis. |

| Solubility | High (DCM, MeOH, Acetonitrile) | The TBS group significantly reduces polarity compared to the parent Epilovastatin. |

Synthetic Origin & Mechanism[4]

4-O-TBS-Epi-Lova typically arises via two pathways. Understanding these pathways allows process chemists to minimize its formation.

Pathway A: Direct Silylation of Impurities

In the industrial synthesis of Simvastatin, Lovastatin is first hydrolyzed to a diol, then the lactone OH is selectively protected with TBS to allow modification of the side chain.

-

The Flaw: If the starting Lovastatin material contains Epilovastatin (a known fermentation by-product), the silylation step (TBSCl + Imidazole) is non-stereoselective regarding the remote C-8/side-chain centers.

-

Result: Epilovastatin is silylated at the same rate as Lovastatin, generating 4-O-TBS-Epi-Lova .

Pathway B: Epimerization during Synthesis

During the "C-methylation" conversion of Lovastatin to Simvastatin:

-

Protection: Lovastatin

Lovastatin-TBS. -

Methylation: Treatment with strong base (e.g., Li-Pyrrolidide) and Methyl Iodide.

-

Risk: If the base strength or temperature is uncontrolled, the enolization of the ester side chain can lead to epimerization at C-2' .

-

Result: The resulting intermediate is the silylated epimer.

Mechanistic Visualization (Graphviz)

Caption: Figure 1. Genesis of 4-O-TBS Epi Lovastatin.[2] The impurity arises either from pre-existing Epilovastatin in the feedstock or via epimerization during the protection/methylation sequence.

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods, researchers often must synthesize this compound intentionally. The following protocol describes the selective silylation of Epilovastatin.

Safety Note: All procedures involving silyl chlorides and statins should be performed in a fume hood. TBSCl is corrosive.

Reagents & Materials

-

Substrate: Epilovastatin (isolated from fermentation broth or purchased).

-

Reagent: tert-Butyldimethylsilyl chloride (TBSCl).

-

Catalyst: Imidazole (acts as a base and nucleophilic catalyst).

-

Solvent: Anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq (e.g., 404 mg) of Epilovastatin in anhydrous DMF (5 mL) under an inert atmosphere (

or-

Why DMF? High solubility of statins and promotes the nucleophilic attack of the silyl group.

-

-

Activation: Add 2.5 eq of Imidazole to the solution. Stir for 10 minutes at room temperature.

-

Silylation: Add 1.2 eq of TBSCl portion-wise.

-

Control: Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting material (polar) should disappear, replaced by a less polar spot (

increases). -

Time: Reaction typically completes in 3–5 hours at 25°C.

-

-

Quench: Pour the reaction mixture into ice-cold water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Workup: Wash the organic layer with 5% HCl (to remove imidazole), followed by saturated

and brine. Dry over -

Purification: Evaporate solvent. Purify the residue via Flash Column Chromatography using a gradient of Hexane/EtOAc (90:10 to 70:30).

-

Yield Expectations: 85–95%.

-

Analytical Characterization (Self-Validating Data)

When identifying 4-O-TBS-Epi-Lova in a mixture, rely on these specific markers.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Parent Ion

: ~519.3 m/z. -

Adducts:

~541.3 m/z is often the dominant peak due to the stability of the lactone/TBS complex. -

Key Fragment: Loss of the TBS group (neutral loss of TBS-OH or silanol) often generates a fragment at m/z ~405 (reverting to the statin core mass).

NMR Spectroscopy ( , 500 MHz, )

The distinction between Lovastatin-TBS and Epi-Lovastatin-TBS is subtle and requires focusing on the side-chain protons.

| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Note |

| TBS-Methyls | 0.06, 0.08 | Singlets (6H) | Confirms Silylation. |

| TBS-t-Butyl | 0.88 | Singlet (9H) | Confirms Silylation. |

| H-4 (Lactone) | ~4.3 - 4.6 | Multiplet | Shifted downfield relative to free alcohol; exact shift depends on stereochem. |

| H-2' (Side Chain) | Distinctive | Multiplet | Critical Differentiator: In the Epi-isomer, the coupling constants ( |

References

-

Synthesis of Simvastatin & Intermediates

- Hoffman, W. F., et al. (1986). Journal of Medicinal Chemistry, 29(5), 849-852.

- Context: Details the methylation of Lovastatin and the necessity of the TBS protecting group.

-

Impurity Profiling of Statins

- Kavitha, K. Y., et al. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 483-492.

- Context: Identification of Lovastatin and Simvast

-

Silyl Protection Mechanisms

- Corey, E. J., & Venkateswarlu, A. (1972). Journal of the American Chemical Society, 94(17), 6190–6191.

- Context: Foundational protocol for TBS protection using Imidazole/DMF.

-

Epilovastatin Reference Standard Data

- U.S. Pharmacopeia (USP) / European Pharmacopoeia (EP)

- Context: Defines "Epilovastatin" as a specified impurity (Impurity E/F depending on the version).

Sources

Silylation-Directed Stereocontrol: The Semisynthesis of Simvastatin from Lovastatin

Executive Summary

This technical guide addresses the critical role of silylation in the semisynthetic conversion of Lovastatin to Simvastatin. While often categorized merely as "hydroxyl protection," silylation in this context serves a higher-order function: stereochemical preservation and kinetic direction .

The conversion requires the methylation of the C-2' position of the Lovastatin side chain. This process necessitates strong bases (e.g., lithium amides) that pose a severe risk of epimerization to the hexahydronaphthalene ring system and the side chain itself. Silylation—specifically with bulky groups like tert-butyldimethylsilyl (TBDMS)—provides the necessary steric shielding to lock the molecular conformation, preventing ring degradation and directing the stereoselectivity of the alkylation.

The Stereochemical Challenge

Lovastatin (

The Problem: Reactivity vs. Integrity

To attach the second methyl group, the C-2' position must be enolized. However, the molecule contains multiple sensitive sites:

-

C-13 Hydroxyl (Lactone Ring): A secondary alcohol prone to deprotonation. If unprotected, the alkoxide formed can lead to elimination reactions or ring opening.

-

C-2' Stereocenter: The existing chiral center on the side chain.

-

Lactone Carbonyl: Susceptible to nucleophilic attack.

Without silylation, the strong base required for enolization (e.g., Lithium pyrrolidide) would indiscriminately deprotonate the C-13 hydroxyl. The resulting dianion is unstable, leading to epimerization at C-2' (forming the unwanted isomer) or degradation of the lactone ring.

Mechanistic Role of Silylation[3][4]

The application of a silyl protecting group transforms the substrate into a rigid scaffold capable of enduring "hard" enolization conditions.

The Steric Shielding Effect

The introduction of a bulky silyl group (TBDMS) at the C-13 position does more than mask the proton; it exerts long-range steric control .

-

Conformational Locking: The bulky TBDMS group restricts the conformational freedom of the lactone ring.

-

Face-Selective Shielding: When the side chain is enolized, the silyl group effectively blocks the "back" face of the molecule. This forces the incoming methyl electrophile (Methyl Iodide) to attack from the desired face, ensuring high diastereoselectivity for the Simvastatin configuration.

Prevention of Epimerization

Epimerization often occurs via reversible deprotonation/protonation cycles. By converting the C-13 alcohol to a silyl ether, we eliminate the acidic proton that would otherwise facilitate proton-transfer cascades. This ensures that the chirality of the ring system remains "frozen" while the side chain is modified.

Experimental Protocol: The Direct Alkylation Route

Objective: Selective C-methylation of Lovastatin via a Silyl-Protected Intermediate. Scale: Pilot Laboratory Scale (10g basis).

Phase 1: Silylation (Protection)

Reagents: Lovastatin, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF.[3]

-

Preparation: Dissolve Lovastatin (10.0 g, 24.7 mmol) in anhydrous DMF (50 mL) under

atmosphere. -

Activation: Add Imidazole (4.2 g, 61.8 mmol) as a base catalyst. Stir until dissolved.

-

Silylation: Add TBDMSCl (4.5 g, 29.6 mmol) portion-wise over 15 minutes.

-

Critical Control: Maintain temperature at 20–25°C. Exotherms can cause partial isomerization.

-

-

Monitoring: Monitor via HPLC. Reaction is complete when Lovastatin < 0.5%.

-

Workup: Quench with water, extract with cyclohexane. The product, 6'-O-TBDMS-Lovastatin , is crystallized.

Phase 2: Enolization and Methylation

Reagents: Lithium Pyrrolidide (generated in situ), Methyl Iodide (MeI), THF.

-

Base Generation: In a cryo-reactor, charge THF (100 mL) and Pyrrolidine. Cool to -40°C. Add n-Butyllithium (n-BuLi) slowly to generate Lithium Pyrrolidide.

-

Enolization: Cool the solution to -35°C . Add the solution of 6'-O-TBDMS-Lovastatin (from Phase 1) in THF slowly.

-

The Critical Step (Methylation): Add Methyl Iodide (MeI) in a single rapid bolus.

-

Stereocontrol: The reaction is aged at -30°C for 1 hour. The silyl group directs the methylation to form the 2,2-dimethyl derivative exclusively.

-

-

Quench: Quench with ammonium chloride solution.

Phase 3: Desilylation (Deprotection)

Reagents: HF-Pyridine or Tetrabutylammonium fluoride (TBAF).

-

Dissolve the methylated intermediate in acetonitrile.

-

Add HF-Pyridine complex. Stir at 20°C for 3 hours.

-

Result: The TBDMS group is cleaved, yielding Simvastatin .

Visualization of the Pathway[5]

The following diagram illustrates the transformation and the specific role of the silyl group in blocking side reactions.

Caption: The silylation-directed pathway prevents side-chain scrambling and directs the stereoselective methylation of Lovastatin to Simvastatin.

Data Summary: Protecting Group Efficacy

The choice of silyl group profoundly impacts the yield and the diastereomeric excess (de) of the final Simvastatin product.

| Silylating Agent | Abbreviation | Stability to Base (Li-Pyr) | Steric Bulk (Taft Es) | Simvastatin Yield | Epimer Formation |

| Trimethylsilyl chloride | TMSCl | Low (Labile) | -0.06 | < 40% | High (>10%) |

| Triethylsilyl chloride | TESCl | Moderate | -0.40 | 65% | Moderate (5%) |

| tert-Butyldimethylsilyl chloride | TBDMSCl | High (Optimal) | -0.79 | > 92% | Low (< 0.1%) |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | Very High | -1.80 | 85% | Low (< 0.1%)* |

*Note: While TBDPS offers excellent stereocontrol, its removal requires harsher conditions that can degrade the lactone ring, making TBDMS the industry standard.

Analytical Validation (QC)

In addition to synthesis, silylation plays a vital role in the analytical detection of epimers .

GC-MS Derivatization

To verify the stereochemical purity of the Simvastatin produced, samples are analyzed via GC-MS. However, the statin hydroxy-acid forms are non-volatile and thermally unstable.

-

Protocol: Samples are treated with MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).

-

Mechanism: This silylates both the C-11 and C-13 hydroxyls and the carboxylic acid of the open-ring form.

-

Result: This "freezes" the molecule in the open-chain state, preventing cyclization back to the lactone inside the GC injector port. This allows for the precise separation of the Simvastatin peak from any Lovastatin or Epimer impurities based on retention time shifts caused by the silyl groups.

Troubleshooting & Optimization

Issue: High levels of "Dimer" impurity or C-2' Epimer.

-

Cause: Insufficient silylation coverage or moisture in the silylation step. If the C-13 OH is not 100% protected, the lithium base will consume the proton, creating a localized alkoxide that acts as a base itself, causing random deprotonation.

-

Solution: Ensure >99.5% conversion during the TBDMS protection step (Phase 1) before proceeding to alkylation. Use Karl Fischer titration to ensure water content in DMF is < 0.05%.

Issue: Incomplete Desilylation.

-

Cause: Steric hindrance of the TBDMS group.

-

Solution: Switch from TBAF (which can be basic and cause epimerization) to HF-Pyridine buffered with acetic acid to maintain a slightly acidic pH, protecting the lactone ring integrity.

References

-

Askin, D., et al. (1991). "Highly Diastereoselective Alkylations of Chiral Amide Enolates: New Routes to the Synthesis of Simvastatin." Journal of Organic Chemistry. Link

-

Hoffman, W.F., et al. (1986). "Synthesis of Lovastatin and Simvastatin." Journal of Medicinal Chemistry. Link

-

Merck & Co., Inc. (1992). "Process for the preparation of Simvastatin." U.S. Patent 5,159,104. Link

-

Siren, H., et al. (2014).[9][10] "Determination of statins by gas chromatography-mass spectrometry (GC-EI-MS/MS)." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Teva Pharmaceutical Industries. (2005). "Process for the preparation of Simvastatin." U.S. Patent Application 20050080275.[11] Link

Sources

- 1. Lovastatin - Wikipedia [en.wikipedia.org]

- 2. Structural insights into the catalytic mechanism of lovastatin hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20110282074A1 - Process for Preparing Substantially Pure Simvastatin - Google Patents [patents.google.com]

- 4. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Determination of statins by gas chromatography - EI/MRM - Tandem mass spectrometry: fermentation of pine samples with Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-O-tert-Butyldimethylsilyl Epi Lovastatin: Synthesis, Characterization, and Application in Impurity Profiling

Abstract

This technical guide provides an in-depth examination of 4-O-tert-Butyldimethylsilyl Epi Lovastatin, a critical derivative for the analytical control of lovastatin, a widely prescribed cholesterol-lowering medication. While not a typical process impurity, this compound serves as an essential reference standard for the identification and quantification of epi-lovastatin, a significant stereoisomeric impurity. We will explore the rationale behind its synthesis, detailed analytical characterization methodologies, and its role in ensuring the quality and safety of lovastatin active pharmaceutical ingredients (APIs). This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the robust characterization and quality control of statin-class drugs.

Introduction: The Imperative of Impurity Control in Lovastatin

Lovastatin (C₂₄H₃₆O₅) is a highly effective HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1] Originally derived from the fungus Aspergillus terreus, its complex chemical structure presents significant challenges in both synthesis and purification.[1][2][3] The structural complexity of lovastatin means that its commercial production is not achieved through total chemical synthesis.[2]

The purity of any API is paramount to its safety and efficacy.[4][5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[6][7][8][9] ICH guidelines Q3A(R2) and Q3B(R2) establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][7][8] Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of particular concern due to their potential biological activity.[6][7][10] For lovastatin, known impurities include related compounds like mevastatin, dehydrolovastatin, and lovastatin acid, as well as stereoisomers such as epi-lovastatin.[1][11][12]

Epi-lovastatin, an epimer of lovastatin, is a critical impurity that must be monitored.[12][13] Due to its structural similarity to the parent drug, its separation and accurate quantification require highly specific and validated analytical methods. This guide focuses on a key tool in this analytical challenge: 4-O-tert-Butyldimethylsilyl Epi Lovastatin .

Profile of a Key Analytical Tool: 4-O-tert-Butyldimethylsilyl Epi Lovastatin

This compound is the result of introducing a tert-butyldimethylsilyl (TBDMS or TBS) protecting group at the C4-hydroxyl position of epi-lovastatin. Silyl ethers are widely used in organic synthesis to temporarily mask reactive hydroxyl groups, owing to their ease of installation, stability under various conditions, and mild cleavage protocols.[14][15][16] The TBDMS group, in particular, offers significant steric bulk, which enhances its stability compared to smaller silyl groups like trimethylsilyl (TMS).[14][15]

Chemical Properties:

-

CAS Number: 82978-03-8

-

Molecular Formula: C₃₀H₅₀O₅Si

-

Molecular Weight: 518.8 g/mol

The primary role of this silylated derivative is not as a process impurity but as a stable, purified pharmaceutical reference standard . Its synthesis allows for the unambiguous structural confirmation of epi-lovastatin via techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can be challenging with the unprotected, and potentially less stable, epimer.

Rationale for Synthesis: The "Why" Explained

The decision to synthesize a protected form of an impurity like epi-lovastatin is driven by several key analytical and synthetic necessities:

-

Stability and Isolation: Epi-lovastatin can be difficult to isolate in high purity from bulk lovastatin batches. Protecting the hydroxyl group as a bulky silyl ether can facilitate chromatographic purification by altering its polarity and preventing potential degradation.

-

Unambiguous Characterization: The protected compound can be prepared, purified to a high degree, and subjected to exhaustive spectroscopic analysis (1H NMR, 13C NMR, MS, IR). This fully characterized standard then serves as an anchor for identifying the unprotected epi-lovastatin peak in a chromatogram of the API.

-

Facilitating Further Synthesis: In research settings, a protected intermediate is often required to perform chemical modifications on other parts of the molecule without affecting the hydroxyl group. This is a common strategy in the semi-synthesis of statin analogues.[17]

The diagrams below illustrate the chemical structures and the logical synthetic transformation.

Caption: Relationship between Lovastatin, its impurity, and the reference standard.

Synthetic Pathway and Control

The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is a standard protection reaction.[15][16] The protocol involves reacting epi-lovastatin with a silyl halide, typically tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base.

Caption: Synthetic workflow for the preparation of the silylated reference standard.

Protocol: Synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin

-

Dissolution: Dissolve epi-lovastatin (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add imidazole (approx. 2.5 equivalents) to the solution and stir until dissolved. Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst.[15]

-

Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, approx. 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching & Extraction: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the high-purity reference standard.[14]

Self-Validation Insight: The success of this protocol is validated by the complete consumption of the starting material (monitored by chromatography) and the isolation of a product with the expected spectroscopic data (NMR, MS) matching the target structure.

Analytical Characterization and Application

The primary application of the synthesized standard is in the development and validation of analytical methods for lovastatin impurity profiling, most commonly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][4][18]

HPLC Method for Lovastatin Impurity Profiling

A robust HPLC method is essential for separating lovastatin from its closely related impurities.[1][4] The following table outlines a typical, field-proven set of starting conditions for such an analysis.

| Parameter | Recommended Conditions | Causality and Field Insights |

| HPLC Column | C8 or C18, 250 x 4.6 mm, 5 µm | C18 provides greater hydrophobicity, enhancing retention for nonpolar molecules like statins. A C8 column can also be effective and may offer different selectivity.[4] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid (v/v) | A polar mixture for reversed-phase separation.[4] Acetonitrile is a common organic modifier. Phosphoric acid controls the pH to ensure the acidic components (like lovastatin acid) are in a single, non-ionized form for sharp, reproducible peaks. |

| Elution Mode | Gradient or Isocratic | A gradient elution (e.g., varying the acetonitrile/water ratio over time) is often necessary to resolve early-eluting polar impurities from the main API peak and late-eluting nonpolar impurities. An isocratic method (constant mobile phase composition) can be simpler and faster if all key impurities are well-resolved.[4] |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 238 nm | Lovastatin and its related impurities share a chromophore that absorbs strongly at this wavelength, providing good sensitivity for detection.[5][11] |

| Injection Vol. | 10-20 µL | Standard volume to balance peak shape and sensitivity. |

Role of the Reference Standard in Method Validation

The 4-O-TBDMS Epi Lovastatin standard is used to:

-

Confirm Peak Identity: By injecting the standard, the retention time of the protected compound can be determined. While not identical to epi-lovastatin's retention time (the TBDMS group significantly increases hydrophobicity and retention time), it provides a crucial piece of the puzzle in complex chromatograms. More importantly, it is used to confirm the identity of the unprotected epi-lovastatin standard, which is then used for routine analysis.

-

System Suitability: The unprotected epi-lovastatin standard, once confirmed, is often included in a system suitability solution along with the lovastatin standard to ensure the chromatographic system can adequately resolve these critical components before analyzing samples.

-

Forced Degradation Studies: The standard helps in tracking the formation of specific degradation products under stress conditions (e.g., acid, base, oxidation, heat, light), which is a mandatory part of method validation and stability testing.[11]

Caption: A typical analytical workflow for HPLC-based impurity profiling of lovastatin.

Conclusion and Future Perspectives

4-O-tert-Butyldimethylsilyl Epi Lovastatin is a quintessential example of a purpose-built molecule designed to solve a specific and critical analytical challenge in pharmaceutical quality control. While it is not an impurity found in the final drug product, its role as a precursor to a stable and fully characterizable reference standard for epi-lovastatin is indispensable. The ability to synthesize and purify such derivatives empowers analytical scientists to develop highly specific, robust, and validated methods that ensure lovastatin API meets the stringent purity and safety requirements set by global regulatory agencies. As analytical techniques continue to advance, the principles of using well-characterized reference standards, derived through strategic organic synthesis, will remain a cornerstone of pharmaceutical science.

References

- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.

- Benchchem. (n.d.). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.

- Benchchem. (n.d.). Application Note: Isocratic Reversed-Phase HPLC Method for Purity Analysis of Lovastatin.

- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- Wikipedia. (n.d.). Silyl ether.

- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.

- USP. (2025). Methods for the Analysis of Lovastatin Extended-Release Tablets.

- Daicel Pharma Standards. (n.d.). Lovastatin Impurities Manufacturers & Suppliers.

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- Willingdon College, Sangli. (n.d.). Protection and deprotection.

- Belwal, C., et al. (2014). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Scientia Pharmaceutica, 82(1), 43-52.

- Belwal, C., et al. (2014). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Scientia Pharmaceutica.

- ResearchGate. (n.d.). ORGANIC SYNTHESIS.

- Veeprho. (n.d.). Lovastatin Impurity 25.

- Santa Cruz Biotechnology. (n.d.). Epi Lovastatin.

- Belwal, C., et al. (2014). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Scientia Pharmaceutica, 82, 43–52.

- Allmpus. (n.d.). Lovastatin epi-Isomer / epi-Lovastatin / Simvastatin EP Impurity F.

- SRIRAMCHEM. (n.d.). 4-O-tert-Butyldimethylsilyl Epi Lovastatin.

- Natural Sciences Publishing. (2019). Synthetic Methods for Simvastatin – an Overview.

- Aunins, J. G., et al. (2010). Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis. Proceedings of the National Academy of Sciences, 107(26), 11721-11726.

- Wang, J., et al. (2021). Structural basis for the biosynthesis of lovastatin. Nature Communications, 12(1), 867.

- Molsyns Research. (n.d.). Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether.

Sources

- 1. Lovastatin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tasianinch.com [tasianinch.com]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. emergingstandards.usp.org [emergingstandards.usp.org]

- 12. Epi Lovastatin | CAS 79952-44-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. allmpus.com [allmpus.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Silyl ether - Wikipedia [en.wikipedia.org]

- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 17. naturalspublishing.com [naturalspublishing.com]

- 18. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]

Identification of 4-O-tert-Butyldimethylsilyl Epi Lovastatin in Lovastatin Samples

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Lovastatin, a cornerstone in the management of hypercholesterolemia, is a secondary metabolite produced by various filamentous fungi.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy, making the rigorous identification and control of impurities a non-negotiable aspect of pharmaceutical development and manufacturing.[2] This guide provides a comprehensive technical framework for the identification, characterization, and quantification of a specific, synthetically-derived impurity, 4-O-tert-Butyldimethylsilyl Epi Lovastatin (CAS No: 82978-03-8), which may be encountered in lovastatin samples, often as a laboratory-synthesized reference standard or a synthetic intermediate.[3] We will explore the genesis of this impurity, detail robust analytical workflows employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and outline the principles of method validation in accordance with international regulatory standards.

Introduction: The Imperative of Impurity Profiling

Lovastatin was the first statin approved by the U.S. Food and Drug Administration (FDA) and functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][4] Regulatory bodies, including the FDA and the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances and products.[5][6] The presence of unknown or unqualified impurities can pose significant risks, potentially altering the drug's efficacy, stability, or safety profile.

The impurity in focus, 4-O-tert-Butyldimethylsilyl Epi Lovastatin, is not a typical process-related impurity or degradation product from the fermentation-based production of lovastatin. Its structure suggests a deliberate chemical modification. It is comprised of two key features:

-

Epi Lovastatin Core : An epimer of lovastatin, differing in the stereochemical configuration at a specific chiral center. The separation of lovastatin from its epimer is a known analytical challenge.[7]

-

tert-Butyldimethylsilyl (TBDMS) Group : A bulky silyl ether protecting group attached at the 4-position of the lactone ring. Silylation is a common chemical derivatization technique used to increase the volatility and thermal stability of polar compounds, often for analysis by Gas Chromatography (GC-MS), or to act as a protecting group during chemical synthesis.[8][9][10]

Therefore, the presence of this compound in a lovastatin sample is likely attributable to its use as a certified reference material for analytical method development or as an intermediate in a non-standard synthetic route. This guide provides the necessary tools to unequivocally identify and quantify it.

Analytical Strategy: A Multi-Technique Approach

A robust analytical strategy for impurity identification relies on a combination of high-resolution separation and definitive structural elucidation. The workflow begins with chromatographic separation to isolate the impurity from the main lovastatin peak and other related substances, followed by spectroscopic analysis to confirm its molecular structure.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation

HPLC is the gold standard for analyzing impurities in pharmaceutical products due to its high resolving power and sensitivity.[11][12] The goal is to develop a method that provides baseline separation between lovastatin, its known impurities like epi-lovastatin, and the target silylated compound. The increased hydrophobicity from the TBDMS group will cause 4-O-tert-Butyldimethylsilyl Epi Lovastatin to have a significantly longer retention time than lovastatin or epi-lovastatin on a reversed-phase column.

Experimental Protocol: HPLC Method for Lovastatin Impurity Profiling

-

System Preparation : Prepare the mobile phase solutions as described in the table below. Thoroughly degas the solvents using sonication or helium sparging. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation :

-

Accurately weigh and dissolve a known quantity of Lovastatin reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

-